3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride
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Overview
Description
This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group, and it is typically available as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the 2-Fluoro-6-nitrophenoxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 2-fluoro-6-nitrophenol under suitable conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-Fluoro-6-aminophenoxy)pyrrolidine;hydrochloride .
Scientific Research Applications
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine
- 3-(2-Fluoro-6-aminophenoxy)pyrrolidine
- 3-(2-Fluoro-6-chlorophenoxy)pyrrolidine
Uniqueness
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride is unique due to the presence of both the fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMJISBKJVZFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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